molecular formula C16H16ClN3O5 B14271642 5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate CAS No. 184763-73-3

5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate

Cat. No.: B14271642
CAS No.: 184763-73-3
M. Wt: 365.77 g/mol
InChI Key: VLBVYCZCJAPZIK-UHFFFAOYSA-N
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Description

5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out in solvents such as ethanol or dichloromethane under controlled temperatures .

Major Products

The major products formed from these reactions include various substituted phenazine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

    Phenazine: The parent compound with a simpler structure.

    Pyocyanin: A naturally occurring phenazine with antimicrobial properties.

    Phenazine-1-carboxylic acid: Known for its antifungal activity.

Uniqueness

5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate is unique due to its specific substituents that enhance its biological activity and chemical stability. Its ability to form stable perchlorate salts also makes it distinct from other phenazine derivatives .

Properties

CAS No.

184763-73-3

Molecular Formula

C16H16ClN3O5

Molecular Weight

365.77 g/mol

IUPAC Name

1-[(10-methylphenazin-10-ium-2-yl)amino]propan-2-one;perchlorate

InChI

InChI=1S/C16H15N3O.ClHO4/c1-11(20)10-17-12-7-8-14-16(9-12)19(2)15-6-4-3-5-13(15)18-14;2-1(3,4)5/h3-9H,10H2,1-2H3;(H,2,3,4,5)

InChI Key

VLBVYCZCJAPZIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1=CC2=[N+](C3=CC=CC=C3N=C2C=C1)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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